Methiocarb
Overview
Description
Methiocarb is a carbamate pesticide that has been widely used since the 1960s. It is known for its effectiveness as an insecticide, bird repellent, acaricide, and molluscicide . This compound works by inhibiting acetylcholinesterase, an enzyme crucial for nerve function in pests . This compound has been used in various agricultural settings to control pests such as snails, slugs, and false wireworm beetles .
Mechanism of Action
Target of Action
Methiocarb is a carbamate pesticide that primarily targets acetylcholinesterase , an enzyme crucial for nerve function . This enzyme’s role is to break down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting acetylcholinesterase, this compound disrupts this process, leading to an accumulation of acetylcholine .
Mode of Action
This compound acts by inhibiting acetylcholinesterase . The product of the cleavage of the carbamate group of this compound is methylcarbamic acid, which binds to cholinesterase after the reaction . The normal function of cholinesterase is to cleave the acetyl-choline bond, resulting in the binding of acetic acid to cholinesterase, a fast reversible reaction . The carbamic acid also reversibly binds, but the hydrolysis of the bond is slower, therefore inhibiting the function of cholinesterase, which results in elevated acetylcholine levels .
Pharmacokinetics
This compound is rapidly and well distributed into organs and tissues . It is metabolized in the liver mainly by sulfoxidation . The main metabolite of this compound, this compound sulfoxide, was found at a mean concentration of 0.61 ± 1.12 µg mL−1 in guttation drops and 4.4 ± 2.1 µg g−1 in leaves .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, causing overstimulation of nerves. This can result in a variety of symptoms, depending on the organism and exposure level. For example, in insects, this can lead to paralysis and death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It has been detected in several countries, indicating potential environmental persistence under certain conditions . Furthermore, this compound metabolites have been found in high concentrations in both guttations and leaves, suggesting that environmental factors such as plant physiology and soil characteristics may influence the distribution and persistence of this compound and its metabolites .
Biochemical Analysis
Biochemical Properties
Methiocarb interacts with acetylcholinesterase, an enzyme crucial for nerve function . The carbamate functional group in this compound can be cleaved by cholinesterase to result in the carbamate, which binds to the cholinesterase, and the phenol .
Cellular Effects
This compound’s primary cellular effect is the inhibition of acetylcholinesterase, leading to elevated acetylcholine levels . This impacts cell signaling pathways and can influence cellular metabolism.
Molecular Mechanism
The product of the cleavage of the carbamate group of this compound is methylcarbamic acid, which binds to cholinesterase after the reaction . The normal function of cholinesterase is to cleave the acetyl-choline bond, which results in the binding of acetic acid to cholinesterase, a fast reversible reaction .
Metabolic Pathways
This compound is involved in the cholinergic pathway, where it inhibits the function of acetylcholinesterase, leading to elevated acetylcholine levels .
Transport and Distribution
This compound metabolites are systemically distributed throughout corn plants grown from coated seeds . Although this compound is a non-systemic pesticide, high concentrations of its metabolites were found in both guttations and leaves .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it likely interacts with this enzyme at the synaptic cleft in neurons .
Preparation Methods
Methiocarb is synthesized by reacting 4-methylthio-3,5-xylenol with methyl isocyanate . The reaction involves the nucleophilic attack of the xylenol on the partially positively charged carbon in the isocyanate, resulting in the formation of this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Methiocarb undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form this compound sulfoxide, a more toxic metabolite.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation and water or other nucleophiles for hydrolysis and substitution. The major products formed from these reactions include this compound sulfoxide, methylcarbamic acid, and phenol .
Scientific Research Applications
Methiocarb has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of carbamate pesticides and their degradation products.
Biology: Investigated for its effects on non-target organisms, such as birds and aquatic species.
Medicine: Studied for its potential neurotoxic effects and mechanisms of action.
Industry: Utilized in agricultural practices to protect crops from pests, thereby improving yield and quality.
Comparison with Similar Compounds
Methiocarb is similar to other carbamate pesticides such as carbaryl and methomyl . it is unique in its dual action as both a contact and stomach poison, making it effective against a broader range of pests . Additionally, this compound’s metabolites, such as this compound sulfoxide, exhibit higher toxicity compared to the parent compound .
Similar Compounds
Carbaryl: Another carbamate pesticide with similar acetylcholinesterase inhibition properties.
Methomyl: A carbamate pesticide known for its high toxicity and effectiveness against a wide range of pests.
This compound stands out due to its versatility and effectiveness in various applications, making it a valuable tool in pest control and scientific research.
Properties
IUPAC Name |
(3,5-dimethyl-4-methylsulfanylphenyl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBPRJGDJKVWAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1SC)C)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Record name | MERCAPTODIMETHUR | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3824 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHIOCARB | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1766 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032626 | |
Record name | Methiocarb | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercaptodimethur is a white crystalline powder with a mild odor. Used as an insecticide and immobilizing agent for birds, acaricide and molluscicide. (EPA, 1998), Colorless or white solid; [HSDB], WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR. | |
Record name | MERCAPTODIMETHUR | |
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Record name | Methiocarb | |
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Record name | METHIOCARB | |
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Boiling Point |
Very high. (USCG, 1999) | |
Record name | MERCAPTODIMETHUR | |
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Solubility |
200 g/l in dichloromethane; 53 g/l in isopropanol; 33 g/l in toluene; 1.3 g/l in hexane, In water, 27 mg/l @ 20 °C, Soluble in organic solvents., Solubility in water, mg/l: 27 | |
Record name | METHIOCARB | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/782 | |
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Record name | METHIOCARB | |
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Density |
greater than 1 (USCG, 1999) | |
Record name | MERCAPTODIMETHUR | |
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Vapor Pressure |
0.0001 mmHg (EPA, 1998), 0.00000027 [mmHg], 2.7X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.000015 | |
Record name | MERCAPTODIMETHUR | |
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Record name | Methiocarb | |
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Record name | METHIOCARB | |
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Record name | METHIOCARB | |
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Mechanism of Action |
The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. /Carbamate insecticides/, The effects of methiocarb on the acetylcholinesterase activity of bovine erythrocytes & butyrylcholinesterase from equine plasma were examined in vitro. The enzyme soln was mixed with methiocarb & incubated at 2 °C & aliquots were withdrawn at precise intervals for the determination of inhibited reaction rate. Dissociation constants of enzyme-carbamate complexes (Kd) & the rate constants of enzyme carbamoylation (K2) were also determined. The Kd & K2 values for the inhibition of bovine erythrocyte AChE by methiocarb at concn of 2.5 x 10-5, 2.5 x 10-4, & 2.5 x 10-3 moles/l were 3.8 x 10-4, 4.4 x 10-4, & 5.0 x 10-4 moles/l, & 1.87, 1.18, & 1.06/min, respectively. The Kd & K2 values for the inhibition of equine plasma butyrylcholinesterase by methiocarb at concn of 2.5 x 10-4 & 2.5 x 10-3 moles/l were 1.0 x 10-3 & 8.2 x 10-4 moles/l & 1.21 & 1.13/min, respectively., The anticholinesterase (antiCHE) insecticides... inhibit serine hydrolases by carbamylating or phosphorylating a serine residue at the catalytic site. These insecticides are viewed as potential inhibitors of serine hydrolase-dependent immune functions including interleukin 2 (IL2) signalling. | |
Record name | METHIOCARB | |
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Color/Form |
Colorless crystals, White crystalline powder | |
CAS No. |
2032-65-7 | |
Record name | MERCAPTODIMETHUR | |
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Record name | Methiocarb | |
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Record name | Methiocarb [BSI:ISO] | |
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Record name | Methiocarb | |
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Record name | Mercaptodimethur | |
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Record name | METHIOCARB | |
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Record name | METHIOCARB | |
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Melting Point |
243 °F (EPA, 1998), 119 °C | |
Record name | MERCAPTODIMETHUR | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methiocarb exert its insecticidal and bird repellent effects?
A1: this compound acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, , , , ] This inhibition leads to the accumulation of acetylcholine (ACh) at nerve synapses, causing overstimulation and disruption of normal nerve function. In birds, this manifests as discomfort and vomiting, leading to learned aversion to treated food sources. [, ]
Q2: Are there enantiomeric differences in the AChE inhibition by this compound metabolites?
A3: Interestingly, the two enantiomers of this compound sulfoxide exhibit a 10-fold difference in their AChE inhibition potency. [] The (B)-enantiomer demonstrates significantly higher inhibitory activity compared to the (A)-enantiomer. []
Q3: Have resistance mechanisms to this compound been observed in insects?
A4: Yes, studies have identified resistance mechanisms in western flower thrips (Frankliniella occidentalis) involving both enhanced detoxification and altered target site sensitivity. [, , ]
Q4: What are the specific mechanisms contributing to this compound resistance in insects?
A5: Research suggests that increased activity of detoxification enzymes, such as esterases, glutathione S-transferases, and acetylcholinesterase, plays a role in resistance. [, , , ] Additionally, altered target site sensitivity, particularly insensitive AChE, has been observed in some resistant populations. [, , ]
Q5: What is the environmental fate of this compound?
A6: this compound undergoes degradation in the environment through various pathways, including hydrolysis, oxidation, and biodegradation. [, , , ] The specific degradation products and their persistence depend on environmental factors such as temperature, pH, and microbial activity.
Q6: How are this compound residues analyzed in environmental and food samples?
A8: Analytical methods for this compound determination commonly involve extraction techniques followed by chromatographic separation and detection. [, , , ] Liquid chromatography coupled with photodiode array detection (LC-PAD) is frequently employed for quantifying this compound and its degradation products in various matrices, including bananas. [, ] Gas chromatography with pulsed flame photometric detection (GC-PFPD) is another technique used for analyzing this compound and its metabolites in greenhouse crops. [, ]
Q7: What are the advantages of the QuEChERS method for this compound analysis in food?
A9: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers several advantages for analyzing this compound residues in food samples like bananas. [] It's a simple, rapid, and cost-effective extraction technique with high recovery rates for this compound and its degradation products. [] This makes it a suitable method for routine monitoring and regulatory purposes.
Q8: What are some future directions for research on this compound?
A8: Future research on this compound could focus on:
- Developing sustainable and environmentally friendly alternatives with reduced non-target toxicity. [, ]
- Further elucidating the mechanisms of resistance in pest species and exploring strategies to mitigate resistance development. [, ]
- Investigating the potential long-term effects of this compound exposure on wildlife and ecosystems. [, ]
- Developing advanced analytical techniques for sensitive and specific detection of this compound and its degradation products in complex matrices. [, , ]
- Exploring the potential of bioremediation strategies for the cleanup of this compound-contaminated environments. [, ]
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